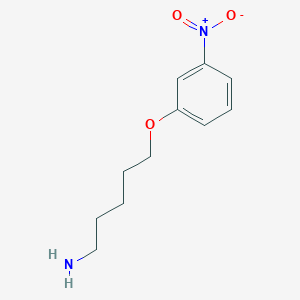

5-(3-Nitro-phenoxy)-pentylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

5-(3-nitrophenoxy)pentan-1-amine |

InChI |

InChI=1S/C11H16N2O3/c12-7-2-1-3-8-16-11-6-4-5-10(9-11)13(14)15/h4-6,9H,1-3,7-8,12H2 |

InChI Key |

IDYNFOYDUWKLGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCCN)[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 5 3 Nitro Phenoxy Pentylamine

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of 5-(3-nitro-phenoxy)-pentylamine reveals two primary disconnection points: the ether linkage and the primary amine functionality. This analysis allows for the identification of key precursors and the development of a logical synthetic strategy.

Analysis of Key Precursors and Synthetic Building Blocks

The most logical disconnection of the target molecule is at the ether bond (C-O) and the carbon-nitrogen bond (C-N) of the primary amine. This leads to two main precursors: 3-nitrophenol (B1666305) and a 5-aminopentanol derivative or a related bifunctional pentyl unit.

A common and effective strategy involves the use of a precursor where the amine functionality is protected, preventing unwanted side reactions. A highly suitable precursor for the pentylamine portion is N-(5-bromopentyl)phthalimide . This commercially available compound provides a stable, five-carbon chain with a bromine atom at one end, which is an excellent leaving group for nucleophilic substitution, and a phthalimide-protected amine at the other. The other key precursor is 3-nitrophenol .

The primary building blocks for the synthesis are therefore:

3-nitrophenol : Provides the aromatic nitrophenoxy moiety.

N-(5-bromopentyl)phthalimide : Serves as the source of the five-carbon linker and the protected primary amine.

Evaluation of Protecting Group Strategies for Amine and Hydroxyl Functionalities

The synthesis of this compound necessitates the use of protecting groups to ensure the selective transformation of functional groups.

For the primary amine, the phthalimide (B116566) group is an excellent choice. It is introduced via the Gabriel synthesis, a robust method for preparing primary amines. wikipedia.orglibretexts.orgchemistnotes.com The phthalimide group is stable under the conditions required for the subsequent ether synthesis and can be selectively removed at the end of the synthesis without affecting the ether linkage or the nitro group. rsc.orgresearchgate.net

The hydroxyl group of 3-nitrophenol does not typically require protection for the O-alkylation reaction, as the phenoxide, formed in situ with a base, is sufficiently nucleophilic to react with the alkyl halide.

Exploration of Convergent and Divergent Synthetic Routes

The synthesis of this compound is most efficiently achieved through a convergent approach, where the two key fragments, the nitrophenoxy and the protected pentylamine moieties, are synthesized separately and then joined.

Multi-Step Synthesis via O-Alkylation of Nitro-Phenols

The core of the synthesis is the formation of the ether linkage via a Williamson ether synthesis. numberanalytics.comnumberanalytics.comfrancis-press.com This reaction involves the O-alkylation of 3-nitrophenol with N-(5-bromopentyl)phthalimide.

The reaction proceeds by first deprotonating 3-nitrophenol with a suitable base to form the more nucleophilic 3-nitrophenoxide. This is followed by an SN2 reaction where the phenoxide attacks the electrophilic carbon of the C-Br bond in N-(5-bromopentyl)phthalimide, displacing the bromide ion and forming the desired ether linkage. This intermediate is N-(5-(3-nitrophenoxy)pentyl)phthalimide .

The final step is the deprotection of the phthalimide group to unveil the primary amine. This is commonly achieved by hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) in a suitable solvent like ethanol (B145695) or methanol. rsc.orgresearchgate.netreddit.com The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide (B32825) precipitate and liberating the free primary amine, this compound.

Alternative Synthetic Pathways Incorporating Amine Formation Reactions

While the Gabriel synthesis is a highly effective method, other approaches for forming the primary amine could be considered. One alternative is the reduction of a corresponding azide (B81097). This would involve the synthesis of 1-(5-azidopentoxy)-3-nitrobenzene, followed by reduction to the amine. However, the Gabriel synthesis is generally preferred for its reliability and the commercial availability of the key phthalimide-protected precursor.

Another possibility is the direct alkylation of ammonia (B1221849) with 1-(5-bromopentoxy)-3-nitrobenzene. However, this method often leads to over-alkylation, producing secondary and tertiary amines as byproducts, which would necessitate a difficult purification process. wikipedia.org

Optimization of Reaction Conditions and Catalyst Selection

Base and Solvent Selection: Strong bases are generally used to ensure complete deprotonation of the phenol (B47542). Common choices include potassium carbonate (K2CO3) or sodium hydride (NaH). The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are preferred as they effectively solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity. numberanalytics.com

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate, often under reflux conditions.

Catalysts: While not always necessary for this type of Williamson ether synthesis, phase-transfer catalysts can sometimes be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. Metal oxides can also be used as catalysts in some phenol alkylations, though this is more common in gas-phase industrial processes. google.comwhiterose.ac.ukgoogle.com

The deprotection step with hydrazine is generally efficient. Optimization may involve adjusting the reaction time and temperature to ensure complete removal of the phthalimide group while minimizing any potential side reactions.

Below is a table summarizing the key reaction steps and conditions.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | O-Alkylation (Williamson Ether Synthesis) | 3-Nitrophenol, N-(5-bromopentyl)phthalimide, K2CO3, DMF, Reflux | N-(5-(3-nitrophenoxy)pentyl)phthalimide |

| 2 | Deprotection (Hydrazinolysis) | N-(5-(3-nitrophenoxy)pentyl)phthalimide, Hydrazine hydrate, Ethanol, Reflux | This compound |

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a pivotal factor in the environmental footprint of a synthetic process. Traditional syntheses of similar ether-amine compounds often rely on polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While effective, these solvents pose significant environmental and health risks. Green chemistry encourages the exploration of safer alternatives.

A potential greener approach to the synthesis of the ether linkage in this compound, a key bond-forming step, would involve a Williamson ether synthesis. The selection of an appropriate solvent is critical here. While polar aprotic solvents are conventional, research into more benign alternatives is ongoing. For instance, the use of carbonate esters like dimethyl carbonate (DMC) or propylene (B89431) carbonate could be explored. These are considered greener solvents due to their lower toxicity and biodegradability.

Another key strategy for waste minimization is the implementation of a one-pot synthesis. A hypothetical one-pot process for this compound could involve the reaction of 3-nitrophenol with a protected 5-halo-pentylamine derivative, followed by in-situ deprotection, thus avoiding the isolation and purification of intermediates and reducing solvent and material loss.

Table 1: Comparison of Solvents for Williamson Ether Synthesis

| Solvent | Green Chemistry Considerations | Potential for this compound Synthesis |

| Dimethylformamide (DMF) | High boiling point, reprotoxic, difficult to recycle. | Effective but environmentally unfavorable. |

| Acetonitrile | Volatile, toxic, derived from fossil fuels. | Commonly used but presents environmental concerns. |

| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, can be synthesized from CO2. | A promising green alternative for the etherification step. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. | A potential greener replacement for traditional ethereal solvents. |

Catalyst Development for Enhanced Sustainability

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective reactions. For the synthesis of this compound, catalytic strategies can be employed in both the ether formation and the potential reduction of the nitro group to an amine, should a related diamine be the ultimate target.

Phase-transfer catalysts (PTCs) are particularly relevant for the Williamson ether synthesis, as they can facilitate the reaction between an aqueous solution of the phenoxide and an organic solution of the alkyl halide, reducing the need for anhydrous and polar aprotic solvents. Quaternary ammonium (B1175870) salts are common PTCs, and the development of recyclable or polymer-supported PTCs would further enhance the green credentials of the process.

For the potential reduction of the nitro group, catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a standard and relatively clean method, producing water as the only byproduct. Research in this area focuses on developing more active and selective catalysts that can operate under milder conditions (lower pressure and temperature), thus saving energy.

Scale-Up Considerations and Process Chemistry for Gram to Kilogram Synthesis

Translating a laboratory-scale synthesis to a kilogram-scale industrial process presents a unique set of challenges. For this compound, key considerations would include reaction kinetics, heat transfer, mass transfer, and purification methods.

The etherification step, likely an SN2 reaction, is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product quality. This requires the use of jacketed reactors with precise temperature control. The choice of base for the deprotonation of 3-nitrophenol (e.g., sodium hydroxide (B78521), potassium carbonate) and its concentration would need to be optimized to balance reaction rate with safety and cost.

The purification of the final product is another critical aspect of scale-up. While laboratory-scale purification might rely on column chromatography, this is often impractical and expensive at the kilogram scale. Alternative methods such as crystallization or distillation would need to be developed. The choice of crystallization solvent is critical and would be guided by factors such as product solubility, solvent toxicity, and ease of recovery.

Table 2: Key Parameters for Scale-Up of this compound Synthesis

| Parameter | Laboratory Scale (Grams) | Kilogram Scale Considerations |

| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Thermofluid heating/cooling systems |

| Reagent Addition | Manual addition | Controlled addition via pumps |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer (impeller design is critical) |

| Purification | Column chromatography | Crystallization, distillation, filtration |

| Process Safety | Standard laboratory precautions | HAZOP analysis, pressure relief systems, emergency shutdown procedures |

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

The ¹H-NMR spectrum of 5-(3-Nitro-phenoxy)-pentylamine is predicted to show distinct signals for both the aromatic and aliphatic protons. The electron-withdrawing nitro group and the ether linkage significantly influence the chemical shifts of the aromatic protons on the 3-nitrophenoxy ring. The protons on the pentylamine chain exhibit characteristic shifts and coupling patterns corresponding to an aliphatic chain.

The ¹³C-NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts are indicative of the carbon's local electronic environment. For instance, the carbon atom attached to the nitro group (C-3) and the carbon attached to the ether oxygen (C-1) are expected to be significantly deshielded, appearing at a lower field.

Predicted ¹H-NMR and ¹³C-NMR Data for this compound (Predicted for CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C)

Aromatic Moiety| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| C-1 | 159.0 | - | - | - |

| C-2 | 110.0 | 7.15 | d | ~2.0 Hz |

| C-3 | 149.0 | - | - | - |

| C-4 | 122.0 | 7.75 | dd | ~8.0, 2.0 Hz |

| C-5 | 130.5 | 7.40 | t | ~8.0 Hz |

Aliphatic Chain

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| C-1' | 68.0 | 4.05 | t | ~6.5 Hz |

| C-2' | 29.0 | 1.85 | p | ~7.0 Hz |

| C-3' | 22.5 | 1.50 | p | ~7.0 Hz |

| C-4' | 33.5 | 1.60 | p | ~7.5 Hz |

| C-5' | 42.0 | 2.75 | t | ~7.5 Hz |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D-NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key expected correlations include those between the neighboring protons on the aromatic ring (H-4 with H-5; H-5 with H-6) and throughout the aliphatic pentylamine chain (H-1' with H-2'; H-2' with H-3'; H-3' with H-4'; H-4' with H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton signal at ~4.05 ppm would correlate with the carbon signal at ~68.0 ppm, confirming their assignment to C-1' and H-1', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations and piecing the entire structure together. The most critical correlation would be between the protons of the methylene (B1212753) group adjacent to the ether oxygen (H-1') and the aromatic carbon C-1, confirming the ether linkage. Other important correlations would include the protons at H-2 and H-6 showing a correlation to C-1, and the methylene protons at H-4' showing a correlation to the terminal carbon C-5'.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the nitro, amine, ether, and aromatic functionalities.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (R-NH₂) | Medium (two bands) |

| 3100-3000 | C-H Aromatic Stretch | Aromatic Ring | Medium to Weak |

| 2950-2850 | C-H Aliphatic Stretch | Alkyl Chain (-CH₂-) | Strong |

| 1620-1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong |

| 1600, 1475 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium |

| 1550-1475 | N-O Asymmetric Stretch | Aromatic Nitro (Ar-NO₂) | Strong |

| 1360-1290 | N-O Symmetric Stretch | Aromatic Nitro (Ar-NO₂) | Strong |

| 1275-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| 1075-1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |

The presence of two strong absorption bands for the nitro group is highly characteristic. spectroscopyonline.comorgchemboulder.comorgchemboulder.com Similarly, the primary amine group is identified by its distinctive N-H stretching and bending vibrations. orgchemboulder.comlibretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₆N₂O₃), the theoretical exact mass is 224.1161 Da.

In addition to the molecular ion peak, mass spectrometry provides structural information through the analysis of fragmentation patterns. The major expected fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of the [CH₂=NH₂]⁺ ion at m/z = 30. miamioh.edu

Ether Bond Cleavage: Scission of the ether linkage can occur on either side of the oxygen atom. Cleavage of the alkyl C-O bond would produce a 3-nitrophenoxy radical and a pentylamine cation fragment, or a 3-nitrophenol (B1666305) cation fragment.

Nitro Group Fragmentation: Common fragmentation pathways for aromatic nitro compounds include the loss of NO (30 Da) and NO₂ (46 Da) from the molecular ion. researchgate.netnih.gov

Expected Major Fragments in the Mass Spectrum of this compound

| m/z (Da) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 224 | [C₁₁H₁₆N₂O₃]⁺ | Molecular Ion (M⁺) |

| 194 | [M - NO]⁺ | Loss of nitric oxide |

| 178 | [M - NO₂]⁺ | Loss of nitro group |

| 138 | [C₆H₄NO₂]⁺ | Cleavage of O-C(alkyl) bond |

| 86 | [C₅H₁₂N]⁺ | Cleavage of O-C(aryl) bond |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if applicable)

Should this compound be obtained as a single crystal of sufficient quality, X-ray crystallography could provide an unambiguous, three-dimensional model of the molecule. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the flexible pentylamine chain in the solid state and detail the intermolecular interactions, such as hydrogen bonding between the amine (donor) and nitro/ether oxygen (acceptor) groups of adjacent molecules, which dictate the crystal packing arrangement. A search of current crystallographic databases indicates that the crystal structure of this compound has not yet been reported.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reaction Mechanism Studies of the Amine Functionality

The terminal primary amine group is a key site of reactivity in 5-(3-nitro-phenoxy)-pentylamine, primarily due to the lone pair of electrons on the nitrogen atom. This makes it both basic and nucleophilic.

The lone pair of electrons on the nitrogen atom also confers nucleophilic character to the amine group, allowing it to attack electron-deficient centers. This reactivity is fundamental to a wide range of chemical transformations. For instance, the amine can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. It can also react with carbonyl compounds, such as aldehydes and ketones, to form imines through a nucleophilic addition-elimination mechanism. The nucleophilicity of the amine can be influenced by steric hindrance around the nitrogen atom and the electronic nature of the rest of the molecule.

Transformations Involving the Nitro Group

The nitro group attached to the aromatic ring is a strong electron-withdrawing group and a site for various chemical transformations, most notably reduction and participation in aromatic substitution reactions.

The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed to convert the nitro group of this compound into an amino group, which would yield 5-(3-amino-phenoxy)-pentylamine. Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas is used in the presence of a metal catalyst. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective for the reduction of aromatic nitro groups. commonorganicchemistry.com

Metal-Based Reductions: Various metals in acidic media can be used, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2). commonorganicchemistry.com These reactions are often milder and can tolerate a wider range of other functional groups. commonorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be used for the reduction of nitroarenes. wikipedia.org

The reduction of a nitro group to an amine is a stepwise process that involves several intermediates. The initial reduction product is a nitroso compound, which is then further reduced to a hydroxylamine (B1172632). The hydroxylamine is then finally reduced to the corresponding amine. Under controlled conditions, it is sometimes possible to isolate these intermediates. For example, the use of specific reagents or reaction conditions can favor the formation of the N-arylhydroxylamine. mdpi.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Varies | Amine |

| H₂, Raney Nickel | Varies | Amine |

| Fe, Acid (e.g., HCl, Acetic Acid) | Varies | Amine |

| Zn, Acid (e.g., HCl, Acetic Acid) | Varies | Amine |

| SnCl₂, Acid (e.g., HCl) | Varies | Amine |

| Sodium Hydrosulfite (Na₂S₂O₄) | Varies | Amine |

| Sodium Sulfide (Na₂S) | Varies | Amine |

This table is based on general knowledge of nitro group reductions and does not represent specific experimental results for this compound.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The presence of a strong electron-withdrawing group, such as the nitro group, is typically required to activate the ring for this type of reaction. wikipedia.orglibretexts.org The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org

In the case of this compound, the nitro group is meta to the phenoxy ether linkage. For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. libretexts.orgmasterorganicchemistry.com Since the nitro group is in the meta position, it cannot directly stabilize the negative charge on the carbon bearing the leaving group via resonance. Therefore, direct nucleophilic substitution of the phenoxy group via a standard SNAr mechanism is expected to be very slow or not occur at all. libretexts.org

However, under forcing conditions or with very strong nucleophiles, other mechanisms might come into play, but the classical SNAr pathway is disfavored.

Photochemical and Thermal Stability Investigations

Specific studies on the photochemical and thermal stability of this compound are not available in the current literature. However, some general predictions can be made based on the known behavior of related compounds.

Aromatic nitro compounds are known to be photochemically active. acs.org For example, o-nitrobenzyl compounds are well-known photo-removable protecting groups. While this compound does not have the ortho-nitrobenzyl structure, the presence of the nitroaromatic chromophore suggests that it may undergo photochemical reactions upon exposure to UV light. These reactions could involve the nitro group itself or the aromatic ring.

Regioselectivity and Stereoselectivity Studies in Subsequent Chemical Transformations

The chemical behavior of this compound is characterized by the presence of three key structural features: a primary amino group, a flexible pentyl chain, and a meta-substituted nitrophenoxy ring. These components dictate the regioselectivity and stereoselectivity of its subsequent chemical transformations. The electron-withdrawing nature of the nitro group, the nucleophilicity of the primary amine, and the potential for intramolecular interactions are all significant factors.

The primary amine serves as a key reactive site for a variety of transformations, including acylation, alkylation, and participation in cyclization reactions. The regioselectivity of these reactions is primarily centered on this amino group. However, the electronic influence of the 3-nitrophenoxy moiety can modulate the reactivity of the N-H bonds.

Furthermore, the nitro group on the aromatic ring significantly influences the regioselectivity of reactions involving the ring itself. The electron-withdrawing effect of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions relative to the nitro group (positions 2, 4, and 6). Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Intramolecular reactions, such as cyclizations, are also a key aspect of the reactivity of this compound. The five-carbon chain provides the necessary flexibility for the terminal amino group to interact with the aromatic ring or substituents on it, potentially leading to the formation of heterocyclic structures. The regioselectivity of such cyclizations would be governed by the relative stability of the resulting ring systems and the electronic nature of the aromatic ring.

While specific stereoselective studies on this compound are not extensively documented in publicly available literature, the principles of stereochemistry would apply to reactions involving the formation of new chiral centers. For instance, reactions at the alpha-carbon to the amino group or the formation of chiral cyclic products would be expected to yield racemic mixtures unless a chiral catalyst or reagent is employed.

One area where regioselectivity is particularly important is in the potential for palladium-catalyzed C-H arylation reactions. The nitro group is known to have the capacity to activate compounds for such regioselective transformations uni-rostock.de. In the case of this compound, this could lead to selective functionalization of the aromatic ring.

Another relevant consideration comes from studies on the reactions of aryloxide nucleophiles with nitro-substituted aromatic compounds. For example, the reaction of phenoxide with 4-nitrobenzofuroxan shows distinct regioselectivity, with the formation of a C-7 adduct being observed rsc.org. While a different system, this highlights how the position of the nitro group can direct the outcome of nucleophilic attack.

In the context of cyclocondensation reactions, compounds bearing a 3-nitrophenyl moiety have been shown to undergo regioselective transformations to form complex heterocyclic structures acs.org. This suggests that this compound could serve as a precursor in similar regioselective cyclization strategies.

The following table summarizes potential regioselective reactions and the likely outcomes based on the structural features of this compound and principles from related chemistries.

| Reaction Type | Reagent/Catalyst | Potential Product(s) | Expected Regioselectivity |

| Acylation | Acetyl chloride | N-(5-(3-nitrophenoxy)pentyl)acetamide | Selective N-acylation |

| Electrophilic Aromatic Substitution | Br2, FeBr3 | 2-bromo-1-nitro-3-(5-aminopentoxy)benzene | Substitution at position 2 (ortho to ether, meta to nitro) |

| Nucleophilic Aromatic Substitution | Sodium methoxide | Unlikely under standard conditions | Nitro group at meta position deactivates ortho/para positions for SNAr |

| Intramolecular Cyclization | Strong base | Potential for cyclization involving the amine and aromatic ring | Dependent on reaction conditions and ring stability |

Further research into the specific reaction conditions and catalytic systems would be necessary to fully elucidate the regioselective and stereoselective outcomes of transformations involving this compound. The interplay between the amino group, the flexible linker, and the electronically modified aromatic ring presents a rich landscape for further mechanistic investigation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 5-(3-nitro-phenoxy)-pentylamine, these calculations would elucidate the distribution of electrons and the energies of the molecular orbitals, which are crucial for determining its chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

A smaller HOMO-LUMO gap for this compound would suggest higher reactivity. The nitro group (-NO2), being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The pentylamine chain, particularly the amino group (-NH2), would contribute to the HOMO, indicating its role as an electron-donating center.

Hypothetical Reactivity Descriptors for this compound

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating capacity (likely localized on the amino group and phenoxy oxygen). |

| LUMO Energy | -2.1 | Indicates electron-accepting capacity (likely localized on the nitro-substituted aromatic ring). |

| HOMO-LUMO Gap | 4.4 | Suggests moderate chemical stability. |

| Ionization Potential | 6.5 | Energy required to remove an electron. |

| Electron Affinity | 2.1 | Energy released upon gaining an electron. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. For this compound, the EPS map would highlight regions of negative and positive electrostatic potential.

Regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro group and the phenoxy ether linkage, indicating areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms of the amino group and the aromatic ring, indicating electron-deficient areas that are prone to nucleophilic attack.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of the pentylamine chain in this compound means that the molecule can adopt numerous conformations. Understanding the energy landscape of these conformations is crucial for predicting its biological activity and physical properties.

The conformation of this compound can be significantly influenced by the solvent environment. Molecular dynamics simulations in different solvents (e.g., water, octanol) would reveal how the molecule adapts its shape to interact with the surrounding medium. In a polar solvent like water, the molecule would likely adopt a conformation where the polar nitro and amino groups are exposed to the solvent, while the nonpolar hydrocarbon chain might fold to minimize its contact with water.

Prediction of Spectroscopic Parameters (NMR, IR) through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for predicting the spectroscopic properties of molecules with high accuracy.

For this compound, DFT calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts, when compared to experimental data, can help in the definitive assignment of each proton and carbon atom in the molecule.

Similarly, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. This would allow for the assignment of characteristic vibrational modes, such as the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the ether linkage.

Hypothetical Predicted vs. Experimental IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Hypothetical) | Expected Experimental Range (cm⁻¹) |

| N-H Stretch (Amine) | 3350, 3280 | 3400-3250 |

| C-H Stretch (Aromatic) | 3080 | 3100-3000 |

| C-H Stretch (Aliphatic) | 2940, 2860 | 2960-2850 |

| N=O Asymmetric Stretch (Nitro) | 1525 | 1560-1520 |

| N=O Symmetric Stretch (Nitro) | 1345 | 1360-1335 |

| C-O-C Stretch (Ether) | 1250 | 1275-1200 |

Note: Predicted frequencies from DFT calculations are often systematically scaled to better match experimental values.

Ligand Docking Simulations with Model Receptors for Investigating Molecular Recognition Principles (non-clinical)

Ligand docking simulations are powerful computational tools used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. In the context of this compound, these simulations are instrumental in elucidating the non-covalent interactions that dictate its binding affinity and selectivity towards model receptors.

Through detailed docking studies, the binding site of a model receptor can be characterized, and the key amino acid residues that form interaction hotspots with this compound can be identified. These hotspots are regions within the binding pocket that contribute significantly to the stability of the ligand-receptor complex.

The analysis of the docked pose of this compound within a model receptor, such as a serotonin (B10506) receptor surrogate, reveals several critical interactions. The pentylamine chain can orient itself within a hydrophobic pocket, while the nitro-phenoxy group is often positioned to form specific electrostatic and hydrogen bonding interactions.

Key Interaction Hotspots for this compound at a Model Receptor:

| Interaction Type | Key Amino Acid Residues (Hypothetical) | Moiety of this compound Involved |

| Hydrogen Bonding | Aspartic Acid, Serine, Threonine | Amine group (-NH2), Nitro group (-NO2) |

| Aromatic (π-π) Stacking | Phenylalanine, Tyrosine, Tryptophan | Phenoxy ring |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine | Pentyl chain |

| Electrostatic Interactions | Aspartic Acid, Glutamic Acid | Nitro group (-NO2), Amine group (-NH2) |

This table is a representation of potential interactions based on the chemical structure of the compound and general principles of molecular recognition. The specific residues would be dependent on the actual model receptor used in a simulation.

The binding free energy is a sum of several components, including electrostatic interactions, van der Waals forces, and the energy changes associated with solvation. By dissecting these components, a more granular understanding of the driving forces for binding is achieved.

Theoretical Energetic Contributions to Binding:

| Energy Component | Description | Estimated Contribution (kcal/mol) - Hypothetical |

| ΔG_electrostatic | The energy from charge-charge and polar interactions, such as hydrogen bonds formed by the nitro and amine groups. | -5 to -10 |

| ΔG_van_der_Waals | The energy from non-polar interactions, including hydrophobic contacts of the pentyl chain and π-π stacking of the phenoxy ring. | -4 to -8 |

| ΔG_solvation | The energy change associated with the desolvation of the ligand and the binding site upon complex formation. | +5 to +10 |

| ΔG_binding (Total) | The overall binding free energy, indicating the spontaneity of the binding process. | -4 to -8 |

The values presented in this table are hypothetical and serve to illustrate the relative contributions of different energy terms in a typical ligand-receptor binding event. Actual values would be derived from specific computational studies.

These computational and theoretical studies, while not clinical in nature, provide a foundational understanding of how this compound may interact with biological targets at a molecular level. The insights gained from binding site analysis and the energetic breakdown of interactions are invaluable for the rational design of molecules with desired biological activities.

Derivatization and Structural Modification Strategies for Functional Diversification

Amine Functionalization: Amidation, Alkylation, and Acylation Reactions

The primary amine group at the terminus of the pentyl chain is a key site for nucleophilic reactions, allowing for straightforward functionalization through amidation, alkylation, and acylation.

Amidation and Acylation: The primary amine of 5-(3-nitro-phenoxy)-pentylamine can be readily acylated by reacting with acid chlorides or acid anhydrides to form the corresponding amides. libretexts.orgchemguide.co.uk These reactions are typically rapid and high-yielding, often carried out in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. libretexts.org The resulting N-acylated derivatives introduce a carbonyl group, which can alter the compound's electronic and hydrogen-bonding properties. For instance, acylation with various acyl chlorides can introduce a range of substituents, from simple acetyl groups to more complex aromatic or heterocyclic moieties. youtube.comyoutube.com The resulting amides are generally less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group, which prevents over-acylation. libretexts.org

Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides. However, this method often leads to a mixture of mono-, di-, and even tri-alkylated products, as the newly formed secondary amine is often more nucleophilic than the primary amine from which it was formed. masterorganicchemistry.comdtic.mil This "runaway" reaction can be difficult to control and typically results in low yields of the desired mono-alkylated product. masterorganicchemistry.com To achieve selective mono-alkylation, alternative strategies are often employed, such as reductive amination or using a competitive deprotonation/protonation strategy with amine hydrobromide salts. rsc.orgorganic-chemistry.org Quaternary ammonium (B1175870) salts can be synthesized by exhaustive alkylation, where an excess of the alkylating agent is used to drive the reaction to completion. dtic.millibretexts.org

Table 1: Amine Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | N-(5-(3-nitrophenoxy)pentyl)acetamide | High yield, prevents over-reaction. libretexts.orgyoutube.com |

| Alkylation | Alkyl halide (e.g., Methyl iodide) | Mixture of secondary, tertiary amines and quaternary ammonium salt | Prone to over-alkylation due to increasing nucleophilicity of products. masterorganicchemistry.com |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH3CN) | N-Alkyl-5-(3-nitrophenoxy)-pentylamine | Controlled mono-alkylation, avoids polyalkylation. |

Chemical Modifications of the Nitro Group

The nitro group on the phenoxy ring is a versatile handle for further chemical transformations, primarily through reduction to an aniline (B41778) or by participating in nucleophilic substitution reactions.

Selective Reduction to Anilines and Subsequent Transformations (e.g., Diazotization, Coupling)

The selective reduction of the aromatic nitro group to a primary amine is a crucial transformation, yielding 5-(3-amino-phenoxy)-pentylamine. This opens up a vast array of subsequent derivatization possibilities.

Selective Reduction: A variety of reagents can achieve the chemoselective reduction of an aromatic nitro group in the presence of other functional groups. rsc.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method. stackexchange.com Other effective systems include nickel-catalyzed hydrosilylative reduction using reagents like Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS), which can reduce nitro compounds to primary amines in good to excellent yields under mild conditions. rsc.org Chemical reducing agents such as sodium sulfide (B99878) (Na₂S) or its hydrates, a method known as the Zinin reduction, are particularly useful for the selective reduction of one nitro group in polynitro compounds. stackexchange.com

Once the aniline derivative, 5-(3-amino-phenoxy)-pentylamine, is formed, it can undergo diazotization.

Diazotization and Coupling: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. youtube.comyoutube.com The resulting diazonium salt of 5-(3-amino-phenoxy)-pentylamine is an important intermediate. Diazonium salts are versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction). Furthermore, the diazonium ion is an electrophile that can react with activated aromatic compounds, such as phenols or anilines, in a process called azo coupling. wikipedia.orgslideshare.netdoubtnut.com This reaction forms highly colored azo compounds, which are extensively used as dyes. wikipedia.org For example, coupling the diazotized 5-(3-amino-phenoxy)-pentylamine with a compound like 3-aminophenol (B1664112) would result in the formation of a new azo dye. nih.gov

Table 2: Nitro Group Reduction and Subsequent Reactions

| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| Reduction | This compound | Ni(acac)2, PMHS or Na2S | 5-(3-Amino-phenoxy)-pentylamine |

| Diazotization | 5-(3-Amino-phenoxy)-pentylamine | NaNO2, HCl, 0-5 °C | 5-(3-Diazonium-phenoxy)-pentylamine chloride |

| Azo Coupling | 5-(3-Diazonium-phenoxy)-pentylamine chloride | Activated aromatic compound (e.g., Phenol), alkaline conditions | Azo-coupled derivative |

Nucleophilic Aromatic Substitution with Activated Nitro Group

The nitro group is strongly electron-withdrawing, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comacs.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For SNAr to occur efficiently, the leaving group must be positioned ortho or para to the electron-withdrawing nitro group. masterorganicchemistry.com

In this compound, the nitro group is meta to the pentoxyamine substituent. Therefore, it does not directly activate this group as a leaving group. However, if a suitable leaving group (like a halogen) were present at the C2, C4, or C6 positions of the phenoxy ring, the nitro group would facilitate its displacement by a nucleophile. For example, in a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov Similarly, vicarious nucleophilic substitution (VNS) allows for the introduction of nucleophiles at positions activated by the nitro group, even if they are occupied by hydrogen. researchgate.net

Modifications of the Phenoxy Ring System

The phenoxy ring itself is a target for modification, primarily through electrophilic aromatic substitution or, after halogenation, through palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on Activated Positions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of this reaction is governed by the existing substituents on the ring. In this compound, the ring has two substituents: the pentoxyamine group (-O-(CH₂)₅NH₂) and the nitro group (-NO₂).

The alkoxy group is an activating, ortho, para-director due to its ability to donate electron density through resonance.

The nitro group is a strongly deactivating, meta-director due to its powerful electron-withdrawing nature.

The positions ortho (C2, C6) and para (C4) to the activating alkoxy group are the most favorable sites for electrophilic attack. The nitro group directs incoming electrophiles to the positions meta to it (C2, C4, C6). Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the C2, C4, and C6 positions . Common EAS reactions include halogenation (e.g., using Br₂ with a Lewis acid catalyst like FeBr₃), which would yield halogenated derivatives required for the cross-coupling reactions discussed below. masterorganicchemistry.comwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

Once halogenated derivatives of this compound are synthesized (e.g., bromo- or iodo- derivatives at the C2, C4, or C6 positions), they become excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. libretexts.org This would allow for the introduction of various aryl, heteroaryl, or alkyl groups onto the phenoxy ring. The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine. wikipedia.orgorganic-chemistry.org This would enable the introduction of a second amino group or other nitrogen-containing substituents onto the aromatic ring. This reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) and a base. wikipedia.orglibretexts.orgnih.gov

Heck Reaction: This reaction couples the aryl halide with an alkene to form a new C-C bond, yielding a substituted alkene. organic-chemistry.orglibretexts.orgwikipedia.org This provides a route to introduce vinyl or substituted vinyl groups onto the phenoxy core. nih.gov

It is also noteworthy that recent advancements have enabled the direct use of nitroarenes as electrophiles in cross-coupling reactions, offering an alternative to halogenation. nih.gov These denitrative cross-coupling methods, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of nitroarenes, utilize specific palladium/ligand systems to achieve the oxidative addition into the C-NO₂ bond. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide + Organoboron reagent | Pd catalyst (e.g., Pd(PPh3)4), Base | Biaryl or alkyl-aryl derivative libretexts.org |

| Buchwald-Hartwig Amination | Aryl halide + Amine | Pd catalyst, Phosphine ligand, Base | Diaryl amine or Aryl alkyl amine wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Aryl halide + Alkene | Pd catalyst, Base | Substituted alkene wikipedia.orgnih.gov |

Synthesis of Analogs with Varied Alkyl Chain Lengths and Branching

No published methodologies or research findings specifically describe the synthesis of analogs of this compound with varied alkyl chain lengths or branching.

Design and Synthesis of Prodrug Conjugates for Controlled Release in in vitro systems (non-clinical focus)

There is no available literature detailing the design, synthesis, or in vitro evaluation of prodrug conjugates of this compound.

Applications As a Research Tool and Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The presence of a primary amine and an aromatic nitro group provides two reactive sites for elaboration into more complex structures.

Theoretically, the primary amine of 5-(3-Nitro-phenoxy)-pentylamine could be utilized in cyclization reactions to form various nitrogen-containing heterocycles. For instance, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of pyrroles, pyridines, or other heterocyclic systems. Furthermore, the nitro group could be reduced to an amine, which could then participate in intramolecular cyclization reactions with a suitably functionalized side chain to construct fused heterocyclic systems. However, no specific examples of such transformations involving this compound have been documented.

While the parent molecule is achiral, it could potentially be resolved into its enantiomers if a chiral center were introduced. In such a scenario, the resulting chiral amine could serve as a chiral auxiliary or be incorporated into a ligand for asymmetric catalysis. Chiral amines are fundamental components of many successful catalysts for a wide range of asymmetric transformations. However, there is no evidence in the scientific literature to suggest that this compound has been employed for this purpose.

Integration into Polymeric Materials and Supramolecular Assemblies

The bifunctional nature of this compound makes it a hypothetical candidate for incorporation into larger molecular assemblies.

The primary amine functionality could, in principle, allow this compound to act as a monomer in polymerization reactions. For example, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would possess pendent nitrophenoxy groups, which could be further modified to tune the material's properties. Nevertheless, no polymers derived from this specific monomer have been reported.

The amphiphilic character that could be imparted by protonation of the amine or modification of the nitro group suggests a potential for this molecule to participate in the formation of self-assembled structures in aqueous or mixed solvent systems. The aromatic nitrophenoxy group could engage in π-π stacking interactions, while the flexible alkyl chain and the polar amine headgroup could drive the formation of micelles, vesicles, or gels. This remains a theoretical possibility, as no studies on the self-assembly of this compound have been published.

Development of Molecular Probes for in vitro Biochemical Research (non-clinical)

The nitroaromatic group of this compound presents a feature that is often exploited in the design of molecular probes. The nitro group can be a fluorogenic or chromogenic reporter, as its reduction to the corresponding amine often leads to a significant change in spectroscopic properties. By attaching a recognition element to the amine terminus, it is conceivable that a probe could be designed for the detection of specific enzymes or biomolecules in an in vitro setting. However, the development and application of any such molecular probe based on this compound have not been described in the available literature.

Fluorescent Labeling and Bioconjugation Techniques

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and tracking of molecules within complex systems. This process involves the covalent attachment of a fluorescent dye (fluorophore) to a target molecule, such as a protein, nucleic acid, or drug. Bioconjugation is the broader chemical strategy used to form this stable link between the fluorophore and the target molecule.

Theoretically, the primary amine of this compound could serve as a reactive handle for bioconjugation. Primary amines are common targets for fluorescent labeling reactions. nih.govjenabioscience.com For instance, N-hydroxysuccinimide (NHS) esters of fluorescent dyes readily react with primary amines to form stable amide bonds. jenabioscience.com Another reagent, fluorescamine, reacts with primary amines to become fluorescent, providing a method for detection and quantification. nih.gov

However, no studies have been published that utilize this compound as the amine-containing substrate in these reactions. The potential influence of the nitrophenoxy group on the fluorescence of a conjugated dye is also uncharacterized. It is known that nitro groups can act as fluorescence quenchers, which would be a significant drawback, but this effect has not been experimentally verified for this specific molecular arrangement.

Table 1: Common Reactive Groups for Fluorescent Labeling of Amines

| Reactive Group on Dye | Target Functional Group | Resulting Covalent Bond |

| N-Hydroxysuccinimide (NHS) ester | Primary Amine | Amide |

| Isothiocyanate | Primary Amine | Thiourea |

| Fluorescamine | Primary Amine | Pyrrolinone |

This table illustrates general principles of amine labeling; no specific data for this compound is available.

Affinity Tags and Immobilization Strategies

Affinity tags are small molecules or proteins that are attached to a target molecule to facilitate its purification or detection. Immobilization involves attaching a molecule, often via an affinity tag or a reactive group, to a solid support like a bead or a surface for use in assays or purification columns.

The primary amine of this compound could theoretically be used for immobilization onto surfaces functionalized with amine-reactive groups, such as NHS-ester or epoxy-activated resins. This would allow any molecule to which this compound is attached to be captured on a solid phase.

Furthermore, the nitrophenyl group itself could potentially function as a form of affinity tag, although this is highly speculative. For example, antibodies could be raised to recognize the nitrophenyl moiety, allowing for immunodetection or immunoprecipitation. In a similar vein, certain enzymes are known to interact with nitroaromatic compounds. However, there is a complete lack of research exploring the use of the 3-nitrophenoxy group specifically as an affinity tag. No binding partners have been identified or characterized for this purpose.

Table 2: Potential, Unverified Immobilization Strategies

| Functional Group on Compound | Reactive Surface Chemistry | Potential Application |

| Primary Amine | NHS-ester activated surface | Covalent immobilization for affinity chromatography |

| Primary Amine | Epoxy-activated beads | Covalent linkage for solid-phase synthesis or assays |

| Nitrophenoxy Group | Anti-nitrophenyl antibody-coated surface | Specific, non-covalent immobilization (Hypothetical) |

This table is based on theoretical chemical principles, as no experimental data exists for this compound in these applications.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The conventional synthesis of 5-(3-nitro-phenoxy)-pentylamine likely involves a multi-step process, including a Williamson ether synthesis followed by the reduction of the nitro group. Future research could significantly enhance the efficiency, selectivity, and environmental footprint of its production through the development of advanced catalytic systems.

A primary research goal would be the design of catalysts for the selective reduction of the nitro group that are compatible with the ether linkage and the terminal amine. While traditional methods may use stoichiometric reducing agents like iron or tin salts, modern catalysis offers greener alternatives. rsc.org Recent advances in the catalytic reduction of nitroaromatics using metal-free catalysts, such as phosphorus-doped carbon nanotubes (P-CNTs), or more sustainable metal-based systems, like iron(salen) complexes, provide promising pathways. rsc.orgacs.org Research could focus on tailoring these catalysts to maximize yield and minimize side reactions for the specific substrate of this compound.

Furthermore, an ambitious avenue involves developing a one-pot synthesis strategy. This could involve a bifunctional catalyst capable of first facilitating the etherification and subsequently mediating the nitro reduction in a single reaction vessel, thereby streamlining the process and reducing waste.

Table 1: Comparison of Potential Catalytic Systems for Synthesis

| Catalytic System | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Noble Metal Catalysts | e.g., Palladium or Platinum on carbon (Pd/C, Pt/C) with H₂ gas. | High activity and selectivity for nitro group reduction. Catalyst is easily recovered. | Optimizing reaction conditions (pressure, temperature) to prevent ether cleavage. |

| Homogeneous Iron Catalysts | e.g., Iron(salen) complexes with a silane (B1218182) reducing agent. acs.org | Utilizes an earth-abundant, low-toxicity metal. High chemoselectivity. acs.org | Catalyst stability and recyclability; adapting the system for the phenoxy-pentylamine scaffold. |

| Metal-Free Catalysts | e.g., Phosphorus-doped carbon nanotubes (P-CNTs). rsc.org | Avoids metal contamination in the final product. Potentially lower cost and greener. rsc.org | Enhancing catalytic activity under mild conditions; scalability of catalyst production. |

| Bifunctional Catalytic Systems | A single catalyst or a compatible pair of catalysts for both etherification and nitro reduction. | One-pot synthesis, improved process efficiency, reduced waste. | Design of a catalyst that can operate under conditions suitable for both reaction types. |

Exploration of Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a cornerstone of modern medicinal chemistry and materials science, enabling the rapid generation of large libraries of related compounds. lsu.edu Applying this methodology to the this compound scaffold could unlock its potential for high-throughput screening. Future research should aim to establish a robust and versatile solid-phase synthesis protocol.

A key strategy would involve anchoring a suitable building block to a polymer resin and subsequently building the molecule. For instance, the primary amine of 5-aminopentan-1-ol could be attached to an aldehyde-functionalized resin via reductive amination. nih.gov From this resin-bound secondary amine, a standard solid-phase peptide synthesis protocol could be adapted to couple 3-nitrophenol (B1666305) or a derivative. Alternatively, a Rink amide resin could be used, where the pentylamine is attached to the resin, followed by derivatization. researchgate.net

The development of a reliable solid-phase route would facilitate the creation of a combinatorial library where the aromatic ring, the alkyl chain length, and the terminal amine can be systematically varied. This would be invaluable for exploring structure-activity relationships in various applications. researchgate.net

Advanced Materials Science Applications Beyond Conventional Polymers

The unique combination of a polar nitroaromatic head and a flexible, nonpolar alkyl chain gives this compound an amphiphilic character. This structure suggests potential applications in materials science that extend beyond its use as a simple monomer.

One promising area is the development of electrochemical sensors . The nitro group is electrochemically active and its reduction can be detected with high sensitivity. researchgate.net Future work could explore the immobilization of this compound or its derivatives onto electrode surfaces (e.g., graphene or carbon nanotubes) to create sensors for detecting specific analytes or changes in the chemical environment. researchgate.net

Another avenue lies in the field of smart materials . umd.edu The amphiphilic nature of the molecule could be exploited to induce self-assembly into ordered structures like micelles, vesicles, or Langmuir-Blodgett films. The nitro group could serve as a handle for further functionalization or as a trigger that responds to electrical or chemical stimuli. Research into its liquid crystalline properties could also yield novel materials for display technologies.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. For this compound, theoretical studies can offer profound insights into its behavior.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be employed. By computationally modeling a library of virtual derivatives, it becomes possible to build predictive models that correlate specific structural features (e.g., position of the nitro group, length of the alkyl chain) with desired properties, be it biological activity or a material characteristic.

Table 2: Potential Applications of Theoretical Methods

| Computational Method | Research Question | Potential Insight |

|---|---|---|

| Density Functional Theory (DFT) | What is the mechanism of catalytic nitro reduction for this specific molecule? acs.org | Calculation of transition states and reaction energy profiles to identify the most efficient catalytic pathway. |

| Molecular Dynamics (MD) Simulation | How do molecules of this compound behave in solution or at an interface? | Prediction of self-assembly behavior, formation of micelles, and interaction with surfaces for materials science applications. |

| Quantitative Structure-Activity Relationship (QSAR) | How do structural modifications affect the biological activity of derivatives? | Development of a predictive model to guide the synthesis of analogues with enhanced potency or selectivity. |

| Ab Initio Calculations | What are the fundamental electronic properties (e.g., ionization potential, electron affinity)? researchgate.net | Understanding the molecule's redox behavior for applications in electrochemical sensors and electronic materials. |

Design and Synthesis of Novel Chemical Entities Based on the this compound Scaffold for Specific Molecular Interactions

Perhaps the most significant future application lies in using this compound as a versatile scaffold for the design of novel, biologically active compounds. nih.govnih.gov The molecule contains multiple points for chemical diversification. The primary amine is a key handle for creating amides, sulfonamides, ureas, and other functional groups. The nitro group can be reduced to a reactive aniline (B41778), which provides a second, orthogonal site for modification.

This scaffold is a promising starting point for "scaffold hopping" strategies in drug discovery, where it could replace the core of a known active compound to generate novel intellectual property and potentially improved properties. nih.gov For example, phenoxyalkylamine structures are present in various pharmacologically active agents. nih.gov

Future research would involve the synthesis of a focused library of derivatives based on this scaffold. The primary amine could be acylated with a variety of carboxylic acids, while the nitro group could be reduced and subsequently functionalized. These new chemical entities would then be screened against a panel of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) to identify new lead compounds for therapeutic development. The nitro group itself is a known pharmacophore in certain contexts, but also a potential toxicophore, making its bioisosteric replacement another important research direction. nih.gov

Q & A

Q. What are the established synthetic routes for 5-(3-Nitro-phenoxy)-pentylamine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves nucleophilic substitution reactions. For example, it can be synthesized by reacting 3-nitrophenol with 1,5-dibromopentane under basic conditions to form the phenoxy intermediate, followed by amination. highlights a method where dichloromethane and triethylamine are used as solvents and catalysts, achieving a 98% yield via silica gel column chromatography. Key optimization factors include:

Q. What analytical techniques are recommended for characterizing this compound and ensuring its purity?

- NMR spectroscopy : H and C NMR confirm structural integrity, particularly the nitro-phenoxy linkage and pentylamine chain.

- Mass spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) verifies molecular weight (CHNO, theoretical MW: 224.12 g/mol) and detects impurities.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with >95% purity achievable via column chromatography .

Advanced Research Questions

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in subsequent derivatization reactions?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitutions to the meta position of the benzene ring. This property is critical in synthesizing derivatives like sulfonamides or thioureas (e.g., reacting with naphthyl isothiocyanate to form bioactive compounds). Computational studies (e.g., DFT) can predict reactive sites, while experimental validation via kinetic assays monitors reaction rates under varying pH and solvent conditions .

Q. What strategies can resolve contradictions in reported enzymatic incorporation efficiencies of this compound derivatives?

Discrepancies in enzymatic labeling (e.g., transglutaminase assays) may arise from:

- Incubation time : Short incubations (15 min) label primary reactive sites (e.g., Gln residues), while extended periods (5 h) reveal secondary sites (Table S1 in ).

- Post-translational modifications : Phosphorylation or dephosphorylation of target proteins (e.g., osteopontin) alters accessibility. Use dephosphorylated vs. native proteins in parallel experiments to isolate effects .

- Mass spectrometry validation : Multi-replicate nLC-MS/MS analyses with Mascot database searches ensure reproducibility (e.g., ppm mass accuracy <5) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives in drug discovery?

- Derivative synthesis : Modify the pentylamine chain (e.g., alkylation, acylation) or nitro group (e.g., reduction to amine) to create analogs.

- Bioactivity assays : Test derivatives against target enzymes (e.g., transglutaminase TG2) using fluorescence polarization or SPR to measure binding affinity.

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and guide rational design .

Q. What experimental approaches validate the role of this compound in crosslinking biological macromolecules?

- Affinity probes : Use biotinylated analogs (e.g., 5-(Biotinamido)pentylamine in ) to isolate crosslinked complexes via streptavidin pull-down assays.

- Crosslinking efficiency : Quantify using SDS-PAGE with Coomassie staining or Western blotting.

- Functional assays : Measure changes in enzymatic activity (e.g., TG2) or protein stability post-crosslinking .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in synthetic yields of this compound across studies?

- Parameter screening : Design of Experiments (DoE) methodologies (e.g., factorial design) test variables like solvent polarity, temperature, and catalyst concentration.

- Byproduct analysis : GC-MS or LC-MS identifies side products (e.g., unreacted 3-nitrophenol) to refine purification protocols.

- Scale-up validation : Pilot-scale reactions (1–10 mmol) assess reproducibility before industrial-scale synthesis .

Q. What methodologies reconcile conflicting reports on the bioactivity of nitro-phenoxy derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.